Cyclobutyl(cyclohexyl)dimethoxysilane

Description

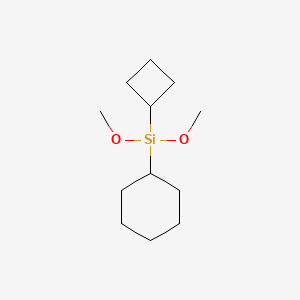

Cyclobutyl(cyclohexyl)dimethoxysilane is a silicon-based organometallic compound featuring a cyclobutyl group, a cyclohexyl group, and two methoxy substituents bonded to a central silicon atom. It is primarily studied for its role as an external electron donor (EED) in Ziegler–Natta catalysts for polypropylene polymerization. The compound’s structure imparts unique steric and electronic properties, influencing catalyst activity, polymer stereoregularity, and hydrogen response during polymerization .

Properties

CAS No. |

208646-81-5 |

|---|---|

Molecular Formula |

C12H24O2Si |

Molecular Weight |

228.40 g/mol |

IUPAC Name |

cyclobutyl-cyclohexyl-dimethoxysilane |

InChI |

InChI=1S/C12H24O2Si/c1-13-15(14-2,12-9-6-10-12)11-7-4-3-5-8-11/h11-12H,3-10H2,1-2H3 |

InChI Key |

BYMXCHAYTPBOEM-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C1CCCCC1)(C2CCC2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between cyclobutyl(cyclohexyl)dimethoxysilane and analogous silane-based EEDs:

Key Observations:

- Cyclobutyl vs. Cyclohexyl Groups: The cyclobutyl group in this compound introduces greater ring strain compared to the cyclohexyl group in CHMDMS.

- Steric Effects: The cyclohexyl group in both compounds provides bulkiness, which moderates stereoselectivity. However, the cyclobutyl group’s smaller size may reduce steric hindrance, allowing for faster monomer insertion rates .

Catalytic Performance

- Hydrogen Sensitivity : this compound demonstrates higher hydrogen sensitivity than CHMDMS, as evidenced by its ability to regulate polypropylene molecular weight distribution under varying hydrogen pressures .

- Polymer Stereoregularity : CHMDMS produces polypropylene with isotacticity >95%, while preliminary data suggest this compound achieves comparable isotacticity but with narrower molecular weight distributions due to its optimized electronic profile .

Thermal Stability and Reactivity

- This compound exhibits lower thermal stability compared to CHMDMS, as the strained cyclobutyl ring is prone to decomposition at temperatures exceeding 150°C. This limits its utility in high-temperature polymerization processes .

- In contrast, cyclohexyldimethoxymethylsilane (a structural isomer with a methyl group) shows superior thermal stability, making it suitable for applications requiring prolonged heat exposure .

Q & A

Basic Question: What experimental strategies are recommended to optimize the synthesis of Cyclobutyl(cyclohexyl)dimethoxysilane?

Methodological Answer:

Synthesis optimization should focus on controlling reaction stoichiometry, solvent selection, and catalyst systems. For example, silane derivatives like cyclohexyl methyl dimethoxysilane (CHMMS) are synthesized using Ziegler-Natta catalysts under inert atmospheres to prevent hydrolysis . Key parameters include:

- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.

- Purification : Fractional distillation or column chromatography (using hexane/ethyl acetate) is recommended to isolate the target compound from unreacted cyclobutylamine or cyclohexanol byproducts .

- Catalyst Efficiency : Triethylaluminum (TEA) in hexane (10 wt%) can enhance silane coupling reactions by activating electrophilic sites .

Basic Question: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical due to the compound’s structural complexity:

Advanced Question: How can computational modeling resolve contradictions in reported reactivity trends of this compound?

Methodological Answer:

Discrepancies in reactivity (e.g., hydrolysis rates vs. thermal stability) can be addressed via:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Si-O and Si-C bonds to predict hydrolysis pathways.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar vs. nonpolar) to explain divergent reactivity in aqueous vs. hydrocarbon media .

- Statistical Validation : Use ANOVA to compare experimental data (e.g., reaction yields) with computational predictions, identifying outliers due to steric effects from the cyclobutyl group .

Advanced Question: What safety protocols mitigate risks during catalytic studies involving this compound?

Methodological Answer:

Safety measures must address silane reactivity and amine toxicity:

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested against EN 374) and full-body chemical suits to prevent dermal exposure .

- Ventilation : Conduct reactions in fume hoods with scrubbers to neutralize volatile byproducts (e.g., methanol from hydrolysis).

- Emergency Response : For inhalation exposure, immediately move to fresh air and administer oxygen if respiratory distress occurs .

Advanced Question: How do steric effects from the cyclobutyl group influence catalytic performance in Ziegler-Natta systems?

Methodological Answer:

The cyclobutyl group’s strained geometry impacts catalyst active sites:

- Steric Hindrance : Reduces coordination of monomer units (e.g., propylene) to Ti centers, lowering polymerization rates .

- Electronic Effects : Electron-donating methoxy groups on silicon enhance Lewis acidity of TiCl₄/Mg(OEt)₂ catalysts, counteracting steric limitations.

- Experimental Validation : Compare activity data (e.g., kg polymer/g catalyst·h) for this compound vs. less-hindered silanes (e.g., cyclohexylmethyl analogs) .

Basic Question: What statistical methods are appropriate for analyzing reproducibility issues in this compound synthesis?

Methodological Answer:

- Standard Deviation (SD) : Calculate batch-to-batch variability in yield (%) and purity (GC-MS area %).

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., catalyst concentration, reaction time).

- Outlier Analysis : Apply Grubbs’ test to identify anomalous data points caused by impurities (e.g., cyclohexanol residues) .

Advanced Question: How can NMR spectral overlaps between cyclobutyl and cyclohexyl protons be resolved?

Methodological Answer:

- High-Field NMR : Use 800+ MHz instruments to enhance resolution of crowded ¹H signals (e.g., δ 1.2–2.5 ppm).

- COSY/NOESY : Correlate coupling patterns to distinguish cyclobutyl (J = 8–10 Hz) from cyclohexyl protons (J = 3–5 Hz).

- Deuterated Solvents : Test in DMSO-d₆ to shift proton signals via solvent-induced anisotropy .

Basic Question: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Inert Atmosphere : Store under argon or nitrogen in sealed amber vials to block moisture and UV light.

- Temperature : Maintain at –20°C for long-term stability; warm to room temperature slowly to avoid condensation.

- Stability Testing : Monitor via monthly GC-MS to detect hydrolysis products (e.g., methanol, cyclohexanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.